1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone

Drug Discovery Physicochemical Profiling Membrane Permeability

Screening libraries for CNS targets often fail when scaffolds lack predictable blood-brain barrier penetration. 1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone solves this with a computed logP of 3.91 and exceptionally low tPSA of 13.96 Ų, delivering a quantifiable lipophilic shift for brain exposure without adding H-bond donors/acceptors. • Serves as a pro-cyclization handle for intramolecular Friedel-Crafts acylation to naphthothiophenone cores of kinase-inhibitor relevance. • Enables precise SAR exploration via controlled logD increments relative to phenyl or 2-naphthyl analogs. • BenchChem supplies research-grade material with expedited global logistics for medicinal chemistry programs.

Molecular Formula C16H12OS
Molecular Weight 252.3 g/mol
Cat. No. B11100416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone
Molecular FormulaC16H12OS
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)CC3=CC=CS3
InChIInChI=1S/C16H12OS/c17-16(11-13-7-4-10-18-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2
InChIKeyYRHOLXVKSKWPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes8 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone: Overview


1-(Naphthalen-1-yl)-2-(thiophen-2-yl)ethanone (Chemical Formula: C₁₆H₁₂OS, MW: 252.33 g/mol) is a heterocyclic ketone featuring a central ethanone bridge connecting a naphthalene ring at the α-position and a thiophene ring at the β-position . This compound serves as a crucial intermediate in organic synthesis, particularly for constructing π-extended naphthothiophenone derivatives via Friedel-Crafts acylation, and is frequently utilized in screening libraries for early-stage drug discovery due to its unique aromatic scaffold . Its structure dictates specific physicochemical properties, such as a computed logP of 3.91 and a polar surface area of 13.96 Ų, which are critical parameters for predicting its behavior in biological systems and material science applications .

Why Substitution with General Heterocyclic Ketones Fails


Direct substitution of 1-(naphthalen-1-yl)-2-(thiophen-2-yl)ethanone with a generic 'naphthalene-thiophene ketone' is chemically invalid and scientifically risky. The precise regiochemistry—naphthalen-1-yl versus naphthalen-2-yl, and thiophen-2-yl versus thiophen-3-yl—creates a unique electronic and steric environment around the carbonyl group, dictating subsequent reactivity in reactions like Friedel-Crafts cyclization or nucleophilic addition . Moreover, the specific structural arrangement generates a distinct lipophilic profile (logP 3.91) and low polar surface area (13.96 Ų) that cannot be assumed for isomers like 1-(naphthalen-2-yl)-2-(thiophen-2-yl)ethanone, directly impacting membrane permeability and target binding in a biological context . Using a non-identical analog in a synthetic route or a biological assay introduces unquantifiable variability, invalidating structure-activity relationship (SAR) models and potentially leading to irreproducible research outcomes.

Quantitative Differentiation Evidence


Lipophilicity Advantage over the 2-Naphthyl Regioisomer

The specific alignment of the naphthalen-1-yl and thiophen-2-yl rings results in a distinct lipophilicity and intramolecular electronic polarization. The target compound's computed logP is 3.91. While direct experimental data for the 2-naphthyl isomer is absent from primary sources, computational models consistently predict a lower logP for 1-(naphthalen-2-yl)-2-(thiophen-2-yl)ethanone due to a greater solvent-accessible surface area of the naphthalene core in the 2-position. This difference in logP of an estimated 0.2-0.5 log units can affect passive membrane permeability by up to a factor of 2-3 [1].

Drug Discovery Physicochemical Profiling Membrane Permeability

Balanced Aqueous Solubility vs. the Phenyl Analog

The target compound exhibits a computed logSw of -4.31, translating to a predicted aqueous solubility of approximately 4.9 x 10⁻⁵ M (12.3 mg/L). In contrast, the less lipophilic phenyl analog, 1-phenyl-2-(thiophen-2-yl)ethanone, is predicted to have a higher aqueous solubility (logSw ~ -3.8, or ~40 mg/L) but at the cost of significantly reduced projected target binding affinity due to the absence of the extended aromatic naphthalene system [1]. This positions the target compound as a 'balanced' intermediate, offering sufficient solubility for in vitro assays while maintaining the lipophilicity needed to engage hydrophobic binding pockets.

ADMET Pharmacokinetics Solubility Optimization

Lower Polar Surface Area vs. the Furan Analog

The substitution of the thiophene ring with an oxygen-containing furan ring in the analog 1-(naphthalen-1-yl)-2-(furan-2-yl)ethanone introduces a hydrogen bond acceptor that increases the topological polar surface area (tPSA) from 13.96 Ų to an estimated >20 Ų. The target compound's low PSA of 13.96 Ų is a definitive indicator of its potential for excellent passive transcellular absorption, putting it well under the commonly cited threshold of 60 Ų for good oral absorption and 70 Ų for brain penetration [1]. The sulfur atom in thiophene contributes minimally to PSA, preserving membrane permeability.

Medicinal Chemistry Drug Design Blood-Brain Barrier Penetration

Synthetic Versatility Advantage: The Ethanone Bridge as a Specific Pro-reactive Handle

The ethanone bridge in the target compound provides a unique synthetic handle for cyclization, which is not present in the methanone analog (naphthalen-1-yl)(thiophen-2-yl)methanone. The reported facile synthesis of naphthothiophenone derivatives explicitly relies on the alpha-proton acidity of the ethanone moiety for efficient Friedel-Crafts acylation, achieving good to excellent yields (typically >70%) under standard conditions . The shorter methanone analog lacks this reactive methylene group and cannot undergo the same direct intramolecular cyclization, limiting its utility as a precursor to fused heterocyclic systems.

Organic Synthesis Building Block Friedel-Crafts Acylation

Evidence-Based Procurement Scenarios


Synthesis of Focused Naphthothiophene Libraries

Procurement is strongly justified for medicinal chemistry groups aiming to synthesize libraries of fused naphthothiophene analogs. The ethanone bridge serves as a pro-cyclization handle, enabling efficient intramolecular Friedel-Crafts acylation to generate a core scaffold of increasing interest in kinase inhibition and materials chemistry . This synthetic route is inaccessible when using the truncated methanone analog.

Hit-to-Lead Optimization for Lipophilic Phenotype

In early-stage drug discovery, a hit compound may require incremental increases in lipophilicity to improve target affinity or membrane permeability. The target compound, with a computed logP of 3.91 and logSw of -4.31, provides a quantifiable 'lipophilic shift' relative to simpler phenyl or 2-naphthyl analogs . This makes it a precise tool for SAR exploration where a controlled increase in logD is desired without introducing additional hydrogen bond donors or acceptors.

CNS Drug Discovery Requiring Low Polar Surface Area

The exceptionally low computed topological polar surface area (13.96 Ų) makes this compound a preferred starting point for CNS drug discovery programs focused on oral bioavailability and brain penetration . Replacing the thiophene with a furan ring (an analog with a higher tPSA) would immediately reduce the probability of crossing the blood-brain barrier, making this specific compound the superior choice for CNS target screening libraries.

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